molecular formula C11H12N2O2 B8361842 3-[(Phenylacetyl)amino]-2-azetidinone

3-[(Phenylacetyl)amino]-2-azetidinone

Cat. No. B8361842
M. Wt: 204.22 g/mol
InChI Key: SGRRUZVEPGXCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Phenylacetyl)amino]-2-azetidinone is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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properties

Product Name

3-[(Phenylacetyl)amino]-2-azetidinone

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-oxoazetidin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C11H12N2O2/c14-10(13-9-7-12-11(9)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)

InChI Key

SGRRUZVEPGXCHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[1-(2,2,2-Trichloroethoxycarbonylamino)-2-methylpropyl]-3-(2-phenylacetamido)-2-azetidinone (1.13 g.) was dissolved in a 90% acetic acid aqueous solution (20 ml.), and the solution was cooled to 5° C. (Zinc powder (1.62 g.) was added dropwise to said solution in 5 minutes, and the mixture was stirred for 30 minutes. Furthermore, zinc powder (1.62 g.) was added to said mixture, and the mixture was stirred for 2 days. The reaction mixture was neutralized with a sodium bicarbonate aqueous solution, and extracted with methylene chloride. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was distilled off from the solution. The residue (0.65 g.) was subjected to preparative thin layer chromatography using silica.gel [developing solvent; a mixed solvent of ethyl acetate, ethyl methyl ketone, water and formic acid (volume ratio 5:3:1:1)], isolated and purified to give 3-(2-phenylacetamido)-2-azetidinone (0.3 g.). Mp 190° to 192° C.
Name
1-[1-(2,2,2-Trichloroethoxycarbonylamino)-2-methylpropyl]-3-(2-phenylacetamido)-2-azetidinone
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.62 g
Type
catalyst
Reaction Step Three
Name
Quantity
1.62 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(1-Acetoxy-2-methylpropyl)-3-(2-phenylacetamido)-2-azetidinone (13.8 g.) was dissolved in a solution of methanol (100 ml.) and water (100 ml.). Potassium carbonate (6 g.) and sodium borohydride (1.65 g.) were added to said solution under ice-cooling, and the mixture was subjected to reaction at 20° C. for an hour. The precipitated crystals were collected by filtration, washed with water and dried to give 3-(2-phenylacetamido)-2-azetidinone (5.15 g.). Furthermore, the same compound (1.35 g.) was recovered from the filtrate. Total yield was 6.5 g. Mp 191° to 193° C.
Name
1-(1-Acetoxy-2-methylpropyl)-3-(2-phenylacetamido)-2-azetidinone
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two

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